

# Best practices and controls for Envudeucitinibrelated experiments

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Envudeucitinib |           |
| Cat. No.:            | B15614739      | Get Quote |

# Technical Support Center: Envudeucitinib-Related Experiments

This technical support center provides best practices, protocols, and troubleshooting guidance for researchers, scientists, and drug development professionals working with **Envudeucitinib** (also known as ESK-001), a selective Tyrosine Kinase 2 (TYK2) inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Envudeucitinib?

A1: **Envudeucitinib** is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). [1] It binds to the regulatory pseudokinase (JH2) domain of TYK2, which stabilizes an inactive conformation of the enzyme. [1] This prevents the activation of TYK2 and subsequently blocks the downstream signaling of key pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). [2][3]

Q2: What are the primary signaling pathways inhibited by **Envudeucitinib**?

A2: **Envudeucitinib** primarily inhibits the TYK2-mediated signaling pathways activated by IL-12, IL-23, and Type I IFNs. These pathways are crucial in the pathogenesis of various autoimmune diseases.[2][3] By blocking these pathways, **Envudeucitinib** reduces the



phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, leading to a dampening of the inflammatory response.[1]

Q3: In which disease models has **Envudeucitinib** or other TYK2 inhibitors shown efficacy?

A3: **Envudeucitinib** is being clinically evaluated for moderate to severe plaque psoriasis and systemic lupus erythematosus (SLE).[2][4][5] Preclinical studies with TYK2 inhibitors have demonstrated efficacy in various animal models of autoimmune diseases, including imiquimodinduced or IL-23-induced models of psoriasis and spontaneous lupus models like the (NZB x NZW) F1 mice.[6][7][8]

Q4: How should I prepare and store **Envudeucitinib** stock solutions?

A4: For in vitro experiments, **Envudeucitinib** is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C or -80°C for long-term stability. When preparing working dilutions for cell-based assays, ensure the final DMSO concentration is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

### **Data Presentation**

Table 1: In Vitro Potency and Selectivity of **Envudeucitinib** (ESK-001)

| Target | Assay Type                               | IC50       | Reference |
|--------|------------------------------------------|------------|-----------|
| TYK2   | Human Whole Blood<br>(pSTAT1 inhibition) | 104–149 nM | [1]       |
| JAK1   | Biochemical Assay                        | >30,000 nM | [1]       |
| JAK2   | Biochemical Assay                        | >30,000 nM | [1]       |
| JAK3   | Biochemical Assay                        | >30,000 nM | [1]       |

Table 2: Clinical Efficacy of **Envudeucitinib** in Plaque Psoriasis (Phase 2 STRIDE Study)



| Treatment                   | PASI-75  | PASI-90      | Placebo        | Reference |
|-----------------------------|----------|--------------|----------------|-----------|
| Group (at                   | Response | Response     | Response       |           |
| Week 12)                    | Rate     | Rate         | Rate (PASI-75) |           |
| Envudeucitinib<br>40 mg BID | 64%      | Not Reported | 0%             | [9]       |

PASI-75/90: Psoriasis Area and Severity Index reduction of 75%/90% from baseline. BID: Twice daily.

## **Signaling Pathways**







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the oral allosteric TYK2 inhibitor ESK-001 using a randomized, double-blind, placebo-controlled study design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Envudeucitinib for SLE | Alumis Inc. [alumis.com]
- 3. envudeucitinib (ESK-001) News LARVOL Sigma [sigma.larvol.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Envudeucitinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. Functionally Selective Immunomodulator Shows Robust Efficacy in Spontaneous Lupus Mouse Model ACR Meeting Abstracts [acrabstracts.org]
- 7. biocytogen.com [biocytogen.com]
- 8. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly selective, allosteric inhibition of TYK2 with oral ESK-001 in patients with moderate-to-severe plaque psoriasis: Results from STRIDE, a 12-week, randomized, double-blinded, placebo-controlled, dose-ranging phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Best practices and controls for Envudeucitinib-related experiments]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15614739#best-practices-and-controls-for-envudeucitinib-related-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com